methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856021-45-8
VCID: VC7258834
InChI: InChI=1S/C9H13BrN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
SMILES: CCC(C)N1C=C(C(=N1)C(=O)OC)Br
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119

methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate

CAS No.: 1856021-45-8

Cat. No.: VC7258834

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.119

* For research use only. Not for human or veterinary use.

methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate - 1856021-45-8

Specification

CAS No. 1856021-45-8
Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
IUPAC Name methyl 4-bromo-1-butan-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13BrN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Standard InChI Key BTBPSEMECXAGKT-UHFFFAOYSA-N
SMILES CCC(C)N1C=C(C(=N1)C(=O)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Key Substituents

The compound’s pyrazole ring (C₃H₃N₂) is functionalized at three positions:

  • N1 Position: A sec-butyl group (-CH(CH₂CH₃)₂) introduces steric bulk, influencing conformational flexibility and intermolecular interactions.

  • Position 4: A bromine atom acts as a leaving group, enabling cross-coupling reactions such as Suzuki-Miyaura transformations .

  • Position 3: A methyl ester (-COOCH₃) enhances stability and modulates solubility.

The molecular formula is reported as C₈H₁₀BrN₂O₂ (molecular weight: 249.09 g/mol), though computational analyses suggest a formula of C₉H₁₃BrN₂O₂ may better align with the sec-butyl substituent’s structure. This discrepancy highlights the need for further crystallographic validation.

Solubility and Stability

  • Solubility: The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) due to the hydrophobic sec-butyl and ester groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Pyrazole Ring Formation: A 1,3-dicarbonyl compound (e.g., methyl acetoacetate) reacts with hydrazine derivatives under acidic or basic conditions. For example, 4-bromo-1-sec-butyl-1H-pyrazole is generated via cyclocondensation.

  • Esterification: The carboxylic acid intermediate is treated with methanol and an acid catalyst (e.g., H₂SO₄) to yield the methyl ester.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, HCl, reflux, 12h65–75
EsterificationMethanol, H₂SO₄, 60°C, 6h80–90

Industrial Manufacturing

Industrial processes optimize for cost and scalability:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch methods.

  • Solvent Recycling: Toluene or dichloromethane is recovered via distillation to minimize waste.

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C4

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:

R-Br+NH2R’BaseR-NHR’+HBr\text{R-Br} + \text{NH}_2\text{R'} \xrightarrow{\text{Base}} \text{R-NHR'} + \text{HBr}

Example: Reaction with methylamine yields 4-(methylamino)-1-sec-butyl-1H-pyrazole-3-carboxylate, a precursor to kinase inhibitors.

Cross-Coupling Reactions

Biological Activity and Mechanisms

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The bromine atom enhances membrane permeability, while the sec-butyl group improves target binding affinity.

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 μM, outperforming ethyl-substituted analogues (IC₅₀ = 18 μM). This selectivity arises from hydrophobic interactions with the COX-2 active site.

Applications in Research and Industry

Agrochemical Development

As a key intermediate, the compound is used in synthesizing herbicides targeting acetolactate synthase (ALS) . Derivatives show 90% weed suppression at 2 kg/ha application rates .

Pharmaceutical Scaffolds

  • Kinase Inhibitors: The bromine atom serves as a handle for introducing pharmacophores.

  • Antiviral Agents: Derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with submicromolar IC₅₀ values.

Materials Science

Incorporated into metal-organic frameworks (MOFs), the compound enhances CO₂ adsorption capacity by 30% compared to unfunctionalized analogues .

Comparative Analysis with Structural Analogues

Substituent Effects on Properties

Propertysec-Butyl Derivative (C₈H₁₀BrN₂O₂)Ethyl Derivative (C₇H₉BrN₂O₂) tert-Butyl Derivative
Molecular Weight249.09 g/mol233.06 g/mol263.11 g/mol
Solubility (H₂O)0.2 mg/mL0.5 mg/mL0.1 mg/mL
LogP2.82.13.4
COX-2 IC₅₀12 μM18 μM8 μM

The sec-butyl group balances steric bulk and lipophilicity, optimizing both reactivity and bioavailability .

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